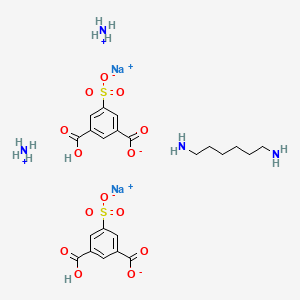
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- is a compound that belongs to the class of amino acids It is characterized by the presence of a beta-hydroxyphenethyl group attached to the sulfur atom of the alanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- typically involves the reaction of L-alanine with beta-hydroxyphenethyl thiol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The beta-hydroxyphenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- involves its interaction with specific molecular targets and pathways. The beta-hydroxyphenethyl group may play a role in binding to enzymes or receptors, modulating their activity. The sulfur atom in the molecule can participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- can be compared with other similar compounds, such as:
Alanine, 3-((beta-hydroxyphenethyl)thio)-, D-: The D-isomer of the compound, which may have different biological activity and properties.
Alanine, 3-((beta-hydroxyphenethyl)thio)-, racemic: A mixture of both L- and D-isomers, which may exhibit different overall properties compared to the pure L-isomer.
Alanine, 3-((beta-hydroxyphenethyl)thio)-, methyl ester: A derivative with a methyl ester group, which may have different solubility and reactivity.
The uniqueness of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- lies in its specific structural features and the presence of the beta-hydroxyphenethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13525-76-3 |
|---|---|
Molekularformel |
C11H15NO3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO3S/c12-9(11(14)15)6-16-7-10(13)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10?/m0/s1 |
InChI-Schlüssel |
ZOYQWRJVUKUOQC-RGURZIINSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(CSC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CSCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


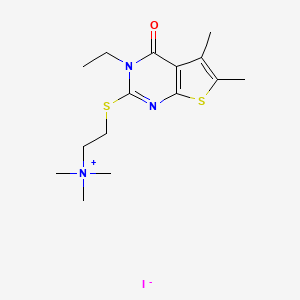
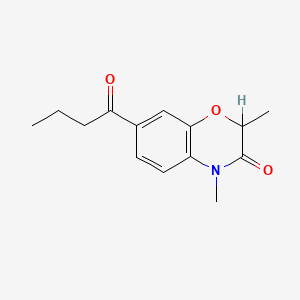

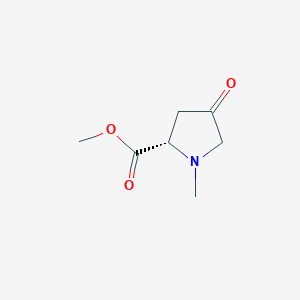
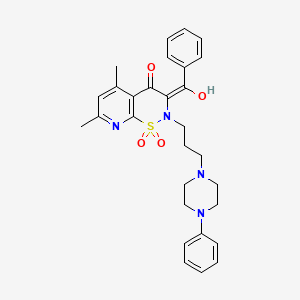

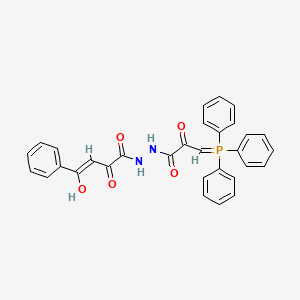
![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)
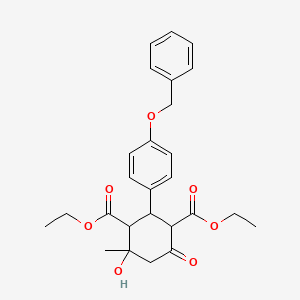
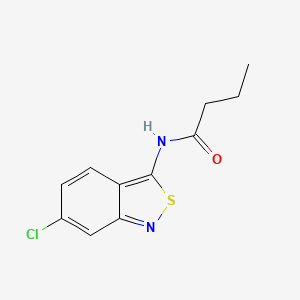
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)

